molecular formula C7H9NS2 B14605475 Pyridine, 2-(ethyldithio)- CAS No. 60681-89-2

Pyridine, 2-(ethyldithio)-

Cat. No.: B14605475
CAS No.: 60681-89-2
M. Wt: 171.3 g/mol
InChI Key: NRWVNUNOIZNMTD-UHFFFAOYSA-N
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Description

Pyridine, 2-(ethyldithio)-: is an organic compound characterized by a heterocyclic aromatic ring structure with the chemical formula C₇H₉NS It is a derivative of pyridine, where an ethyldithio group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation of 1,5-dicarbonyls: This method involves the condensation of 2,3-ene-1,5-diones with ammonia, followed by oxidation.

    Hantzsch Synthesis: This method involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia.

    Bohlmann-Rahtz Synthesis: This method involves the condensation of 1,3-dicarbonyl compounds with 3-aminoenones.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pyridine, 2-(ethyldithio)- is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: Pyridine derivatives are known for their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Pyridine, 2-(ethyldithio)- may be explored for similar applications .

Industry: In the industrial sector, pyridine derivatives are used as solvents, catalysts, and intermediates in the production of dyes, rubber, and other materials .

Mechanism of Action

The mechanism of action of Pyridine, 2-(ethyldithio)- involves its interaction with molecular targets such as enzymes and receptors. The ethyldithio group can participate in thiol-disulfide exchange reactions, affecting the redox state of proteins and enzymes. This can lead to modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Uniqueness: Pyridine, 2-(ethyldithio)- is unique due to the presence of the ethyldithio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyridine derivatives that lack this functional group .

Properties

IUPAC Name

2-(ethyldisulfanyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS2/c1-2-9-10-7-5-3-4-6-8-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWVNUNOIZNMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20483876
Record name Pyridine, 2-(ethyldithio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60681-89-2
Record name Pyridine, 2-(ethyldithio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20483876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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